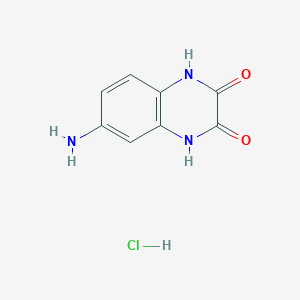

6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C8H7N3O2•HCl and a molecular weight of 213.62 .

Synthesis Analysis

The synthesis of quinoxaline and its derivatives, including 6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride, has been extensively studied. A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds .Molecular Structure Analysis

Quinoxaline is a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . The structure of 6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride is similar, with the addition of a hydrochloride group .Chemical Reactions Analysis

Quinoxaline and its derivatives have been reported to undergo various reactions. For instance, they can interact with the cell wall and DNA structures . More specific reactions would depend on the exact derivative and conditions .Physical And Chemical Properties Analysis

6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride has a molecular weight of 213.62 . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Proteomics Research

“6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride” is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments to understand protein behavior and interactions.

Corrosion Inhibition

While not directly related to “6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride”, a similar compound “6-Methyl-1,4-dihydroquinoxaline-2,3-dione” has been shown to be an effective corrosion inhibitor . It’s possible that “6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride” might have similar properties and could be used in studies related to corrosion inhibition.

Supramolecular Material

Again, “6-Methyl-1,4-dihydroquinoxaline-2,3-dione” is a supramolecular material that has been shown to have excellent adsorption properties . “6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride” might also exhibit similar characteristics and could be used in research related to supramolecular materials and adsorption.

Pharmacophore Synthesis

An efficient synthesis of the potential pharmacophore 1,4-dihydro-quinoxaline-2,3-dione has been achieved . As a derivative, “6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride” could potentially be used in similar synthetic processes, contributing to the development of new drugs.

Mecanismo De Acción

Target of Action

Quinoxaline derivatives, a class of compounds to which this compound belongs, have been associated with potential pharmacological activities .

Mode of Action

It’s worth noting that quinoxaline derivatives have been found to exhibit substantial antiviral activity .

Biochemical Pathways

Quinoxaline-2,3-diones have been evaluated to exhibit d-amino acid oxidase (daao) inhibitory activities .

Pharmacokinetics

The molecular weight of the compound is 21362 , which could influence its pharmacokinetic properties.

Result of Action

Quinoxaline derivatives have been associated with antiviral and potential pharmacophore activities .

Direcciones Futuras

Propiedades

IUPAC Name |

6-amino-1,4-dihydroquinoxaline-2,3-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.ClH/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5;/h1-3H,9H2,(H,10,12)(H,11,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSNUTFOAWAGMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=O)C(=O)N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.